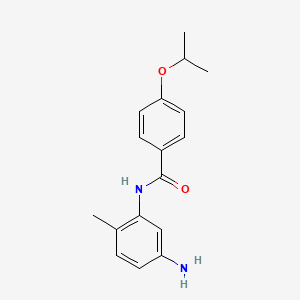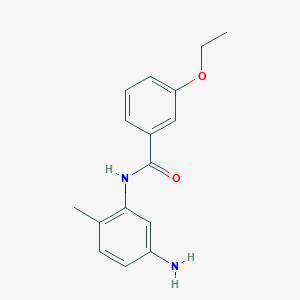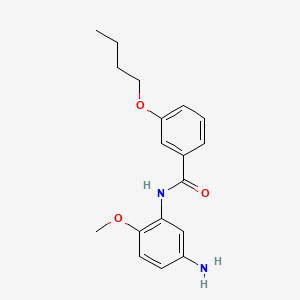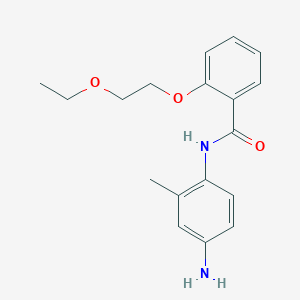
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
Vue d'ensemble
Description
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide (NEMEBE) is an amide compound that has been used in a variety of scientific research applications. It was first synthesized in the early 2000s and has since been studied extensively for its biochemical and physiological effects. NEMEBE has a wide range of applications and has been used in various research fields, including biochemistry, pharmacology, and cell biology. In
Applications De Recherche Scientifique
Histone Deacetylase Inhibition
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide has been investigated for its role in inhibiting histone deacetylases (HDACs). It has shown potential in blocking cancer cell proliferation and inducing apoptosis, mainly by influencing the acetylation of histones and expression of specific proteins like p21 (Zhou et al., 2008).
Antioxidant Activity
This compound has been studied for its antioxidant properties. Amino-substituted benzamide derivatives, which include N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, have shown significant antioxidant activities, particularly in scavenging free radicals. This has been determined through various electrochemical studies (Jovanović et al., 2020).
Structural Analysis and Molecular Properties
The structure and molecular properties of N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide have been extensively studied. Techniques like X-ray diffraction, IR spectroscopy, and quantum chemical computations have been employed to analyze its molecular geometry, electronic properties, and chemical reactivity (Demir et al., 2015).
Synthesis and Characterization
Various synthesis methods have been developed for similar compounds, focusing on their potential as pharmacological agents. For instance, methods have been developed for synthesizing orally active antagonists using similar benzamide derivatives, highlighting the compound's relevance in medicinal chemistry (Ikemoto et al., 2005).
Anticancer Activity
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide, along with its derivatives, has been evaluated for anticancer activity. Some derivatives have shown promising results against various cancer cell lines, indicating the potential of this compound in cancer therapy (Ravinaik et al., 2021).
Propriétés
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-(2-ethoxyethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-22-10-11-23-17-7-5-4-6-15(17)18(21)20-16-9-8-14(19)12-13(16)2/h4-9,12H,3,10-11,19H2,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDLJSBWVJTZQJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1C(=O)NC2=C(C=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-Aminophenyl)-2-[2,4-DI(tert-butyl)phenoxy]-acetamide](/img/structure/B1384973.png)
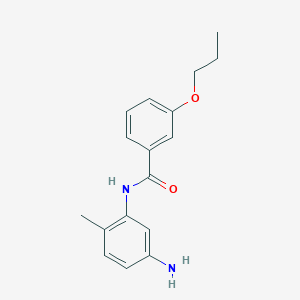
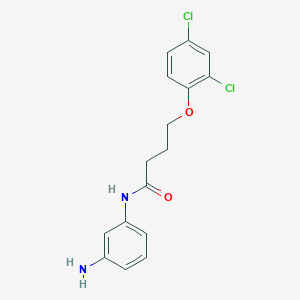
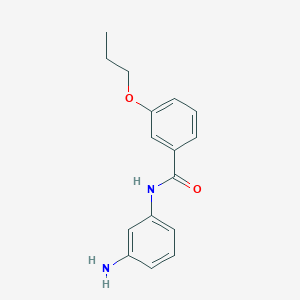
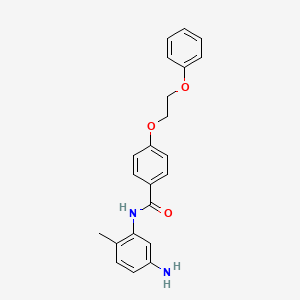
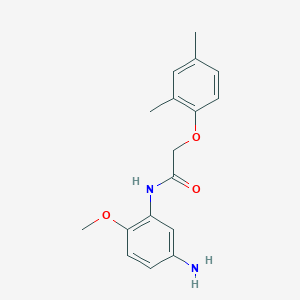


![N-(5-Amino-2-methoxyphenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1384985.png)
